molecular formula C12H13ClO2 B3025808 (+/-)-2-(2-Chlorophenyl)-2-hydroxycyclohexanone CAS No. 1823362-29-3

(+/-)-2-(2-Chlorophenyl)-2-hydroxycyclohexanone

Cat. No. B3025808
CAS RN: 1823362-29-3
M. Wt: 224.68 g/mol
InChI Key: TXHGZWYEGMFTJB-UHFFFAOYSA-N
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Description

(+/-)-2-(2-Chlorophenyl)-2-hydroxycyclohexanone, also known as 2-Chlorophenyl-2-hydroxycyclohexanone (2-CHCH) is an organic compound belonging to the class of cyclohexanones. It is a white crystalline solid with a molecular weight of 246.6 g/mol and a melting point of approximately 96°C. 2-CHCH is used in a variety of scientific research applications, such as in the synthesis of new compounds, as a catalyst, or as a reagent.

Scientific Research Applications

1. Metabolic Pathways and Derivatives

  • A study identified an unexpected product, 3-(2-chlorophenyl)-2-hydroxy-2-cyclohexenone, during the synthesis of a ketamine metabolite, which was also found in plasma and urine extracts from mice and rats treated with ketamine or norketamine (Lai, Hong, & Davisson, 1985).

2. Synthesis and Chemical Properties

  • Research has been conducted on the synthesis of various cyclohexanone derivatives, such as 2-Hydroxy-2,6,6-trimethylcyclohexanone, highlighting the versatility of these compounds in chemical synthesis (Subbaraju, Manhas, & Bose, 1992).

3. Pharmacological Aspects

  • Studies have delved into the neuropharmacologic properties of arylcycloalkylamines like 2-(O-chlorophenyl)-2-methylaminocyclohexanone, uncovering their distinct class of centrally-acting drugs (Chen, 1969).

4. Anesthetic Use and Effectiveness

  • The application of compounds like CI-581, a derivative of this chemical, has been explored in anesthesia, particularly in pediatric care for burn patients (Wilson, Nichols, & McCoy, 1967).

5. Cardiovascular Effects Research

  • Another study investigated the cardiovascular effects of CI-581 in rats, suggesting its potential impact on central cardiovascular regulatory mechanisms (Chang, Chan, & Ganendran, 1969).

6. Chemical Synthesis and Structural Analysis

  • Researchers have explored Diels-Alder reactions involving cyclohexanone derivatives, contributing to advancements in organic chemistry and synthesis techniques (Gravel, Déziel, Brisse, & Hechler, 1981).

7. Catalysis and Chemical Reactions

  • A study on the liquid phase hydrodechlorination of 2,4-dichlorophenol over supported Pd highlighted the influence of support on catalyst deactivation, which is significant for understanding the reactions involving chlorophenyl compounds (Yuan & Keane, 2003).

8. Review on Ketamine and Related Compounds

  • A comprehensive review was conducted on the synthesis of ketamine and related analogues, offering insights into the past, current, and future research outlook on these molecules (Jose, Dimitrov, & Denny, 2018).

properties

IUPAC Name

2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(15)8-4-3-7-11(12)14/h1-2,5-6,15H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHGZWYEGMFTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342459
Record name 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823362-29-3
Record name 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-CHLOROPHENYL)-2-HYDROXYCYCLOHEXANONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2660692X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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